molecular formula C21H27N7O3 B10755529 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-4-ylmethoxy)-1h-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol

4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-4-ylmethoxy)-1h-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol

Cat. No.: B10755529
M. Wt: 425.5 g/mol
InChI Key: NTPAYIOIMIUCMN-UHFFFAOYSA-N
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Description

GSK554170A is a kinase inhibitor developed by GlaxoSmithKline.

Preparation Methods

The synthesis of GSK554170A involves several steps, including the formation of imidazopyridine and aminofurazan moieties. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

GSK554170A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

GSK554170A has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study kinase inhibition and to develop new inhibitors with improved potency and selectivity.

    Biology: It is used to investigate the role of kinases in various biological processes, including cell signaling and regulation.

    Medicine: It has potential therapeutic applications in treating diseases caused by bacterial infections, particularly those resistant to conventional antibiotics.

    Industry: It is used in the development of new antimicrobial agents and in the study of bacterial resistance mechanisms.

Mechanism of Action

GSK554170A exerts its effects by inhibiting bacterial kinases, particularly PknB, a serine/threonine kinase involved in cell wall synthesis and regulation. The compound binds to the active site of the kinase, preventing its activity and leading to the disruption of bacterial cell wall synthesis. This results in the inhibition of bacterial growth and proliferation .

Comparison with Similar Compounds

GSK554170A is structurally similar to other kinase inhibitors such as GSK2181306A and GSK1007102B. it has unique properties that make it particularly effective against bacterial kinases. The predicted binding mode suggests that GSK554170A makes several protein-ligand interactions, including hydrogen bonds, stacking interactions, and salt bridges, which contribute to its high affinity and specificity for the target kinase .

Properties

Molecular Formula

C21H27N7O3

Molecular Weight

425.5 g/mol

IUPAC Name

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-4-ylmethoxy)imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-9-23-10-7-13)11-24-14(5-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4,6-7,9-10,12H2,1-3H3,(H2,22,27)

InChI Key

NTPAYIOIMIUCMN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC=C2OCC3CCNCC3)C#CC(C)(C)O)N=C1C4=NON=C4N

Origin of Product

United States

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